molecular formula C6H15P B1216732 Triethylphosphine CAS No. 554-70-1

Triethylphosphine

Cat. No.: B1216732
CAS No.: 554-70-1
M. Wt: 118.16 g/mol
InChI Key: RXJKFRMDXUJTEX-UHFFFAOYSA-N
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Description

Triethylphosphine is an organophosphorus compound with the chemical formula C₆H₁₅P. It is a colorless liquid with an unpleasant odor characteristic of alkylphosphines. This compound is commonly used as a ligand in organometallic chemistry, where it forms coordination complexes with various metals .

Mechanism of Action

Target of Action

Triethylphosphine is an organophosphorus compound that is commonly used as a ligand in organometallic chemistry . It is a key component in the gold-based drug Auranofin . The primary targets of this compound in Auranofin are the anti-oxidative system catalyzed by thioredoxin reductase (TrxR) and the ubiquitin-proteasome system (UPS) . TrxR protects the cell from oxidative stress and death in the cytoplasm and the mitochondria, and is over-expressed in many cancers . The UPS is critically important in cancer cells to prevent cell death due to its role in cell cycle regulation, protein degradation, gene expression, and DNA repair .

Mode of Action

This compound interacts with its targets by inhibiting their functions. In the case of TrxR, Auranofin inhibits the enzyme, leading to dysregulation of the intracellular redox state, increased intracellular reactive oxygen species levels, and stimulation of cellular demise . For the UPS, Auranofin mimics proteasomal inhibition by blocking the system, which is more critical in cancer cells than in non-cancer cells .

Biochemical Pathways

The inhibition of TrxR by Auranofin disrupts the anti-oxidative system, leading to an increase in oxidative stress within the cell . This can lead to cell death, particularly in cancer cells where TrxR is overexpressed . The inhibition of the UPS can also lead to cell death, as it disrupts several critical cellular processes such as cell cycle regulation and protein degradation .

Pharmacokinetics

This compound, as a component of Auranofin, has a unique pharmacokinetic profile. While gold sodium thiomalate (GST), another gold-based drug, is completely bioavailable, only 15-25% of Auranofin is absorbed . The terminal serum half-lives of GST and Auranofin are approximately equal, but the total body half-lives are 250 days for GST and 69 days for Auranofin . The excretory pathways also differ significantly, with 85% of Auranofin appearing in the feces, while only 30% of GST is excreted by this route .

Result of Action

The result of this compound’s action in Auranofin is the induction of cell death, particularly in cancer cells. This is achieved through the disruption of the anti-oxidative system and the UPS, both of which are critical for cell survival . The inhibition of these systems leads to increased oxidative stress and disruption of cellular processes, ultimately leading to cell death .

Action Environment

The action of this compound in Auranofin can be influenced by various environmental factors. For example, the bioavailability and absorption of Auranofin can be affected by factors such as the pH of the stomach and the presence of food . Additionally, the stability of Auranofin can be affected by factors such as temperature and light

Biochemical Analysis

Biochemical Properties

Triethylphosphine plays a significant role in biochemical reactions, particularly in the formation of metal complexes. It interacts with enzymes, proteins, and other biomolecules through its phosphorus atom, which can donate a pair of electrons to form coordinate covalent bonds. For example, this compound can form complexes with platinum(II) ions, which are used in anticancer drugs. These complexes can bind to DNA and proteins, altering their structure and function . The interaction of this compound with biomolecules is crucial for its role in various biochemical processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound-containing platinum complexes have been shown to induce cytotoxic effects in cancer cells by binding to DNA and disrupting its replication . This leads to the activation of cell death pathways, ultimately resulting in apoptosis. Additionally, this compound can affect the activity of enzymes involved in cellular metabolism, further influencing cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with metal ions. These complexes can interact with biomolecules, such as DNA and proteins, through coordinate covalent bonds. For example, this compound-platinum complexes can bind to DNA, causing structural distortions that inhibit DNA replication and transcription . This leads to the activation of DNA damage response pathways and ultimately results in cell death. This compound can also modulate the activity of enzymes by binding to their active sites, either inhibiting or activating their function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to air and moisture. This degradation can affect its ability to form complexes with metal ions and interact with biomolecules. Long-term studies have shown that this compound-containing complexes can have sustained cytotoxic effects on cancer cells, indicating their potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound-containing complexes can effectively inhibit tumor growth without causing significant toxicity. At high doses, these complexes can induce toxic effects, such as renal toxicity and hepatotoxicity . It is important to determine the optimal dosage to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a ligand in metal complexes. It can interact with enzymes and cofactors involved in the metabolism of these complexes. For example, this compound-platinum complexes can be metabolized by cellular enzymes, leading to the formation of reactive intermediates that can bind to DNA and proteins . These interactions can affect metabolic flux and alter the levels of metabolites in cells.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. For example, this compound-containing complexes can be taken up by cells through endocytosis and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. This compound-containing complexes can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . This localization can affect the ability of this compound to interact with biomolecules and exert its effects. For example, the accumulation of this compound-platinum complexes in the nucleus can enhance their ability to bind to DNA and inhibit its replication.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethylphosphine is typically synthesized using Grignard reagents. The reaction involves the interaction of ethylmagnesium chloride with phosphorus trichloride, resulting in the formation of this compound and magnesium chloride as a byproduct:

3CH3CH2MgCl+P(OC6H5)3P(CH2CH3)3+3C6H5OMgCl3 \text{CH}_3\text{CH}_2\text{MgCl} + \text{P(OC}_6\text{H}_5)_3 \rightarrow \text{P(CH}_2\text{CH}_3)_3 + 3 \text{C}_6\text{H}_5\text{OMgCl} 3CH3​CH2​MgCl+P(OC6​H5​)3​→P(CH2​CH3​)3​+3C6​H5​OMgCl

This reaction is carried out under anhydrous conditions to prevent the hydrolysis of Grignard reagents .

Industrial Production Methods

In industrial settings, this compound can be produced by the reaction of diethylzinc or triethylaluminum with phosphorus trichloride. Another method involves the reaction of sodium phosphide with iodoethane .

Chemical Reactions Analysis

Types of Reactions

Triethylphosphine undergoes various types of chemical reactions, including:

    Oxidation: this compound is easily oxidized to this compound oxide when exposed to oxygen.

    Acid-Base Reactions: It reacts with strong acids to form salts, such as [HPEt₃]X, where X is the anion of the acid. This reaction is reversible.

    Alkylation: This compound can be alkylated to form phosphonium derivatives.

Common Reagents and Conditions

Major Products Formed

    Oxidation: this compound oxide.

    Acid-Base Reactions: Triethylphosphonium salts.

    Alkylation: Phosphonium derivatives.

Scientific Research Applications

Triethylphosphine is widely used in scientific research, particularly in the field of organometallic chemistry. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

    Trimethylphosphine: Another organophosphorus compound with similar properties but smaller alkyl groups.

    Triphenylphosphine: A bulkier ligand with phenyl groups instead of ethyl groups.

    Tri-n-butylphosphine: A larger ligand with butyl groups.

Uniqueness of Triethylphosphine

This compound is unique due to its relatively small size and high basicity, which allows it to form stable complexes with various metals. Its smaller size compared to triphenylphosphine allows for multiple this compound ligands to coordinate to a single metal center, making it versatile in forming different types of metal complexes .

Properties

IUPAC Name

triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H15P/c1-4-7(5-2)6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXJKFRMDXUJTEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15P
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3060293
Record name Phosphine, triethyl-
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Molecular Weight

118.16 g/mol
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Physical Description

Colorless liquid with an odor of hyacinths; [Merck Index] Pungent odor; [Alfa Aesar MSDS]
Record name Triethylphosphine
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CAS No.

554-70-1
Record name Triethylphosphine
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Record name Triethyl phosphine
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Record name Phosphine, triethyl-
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Record name Phosphine, triethyl-
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Record name Triethylphosphine
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Record name TRIETHYLPHOSPHINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of triethylphosphine?

A1: this compound has the molecular formula (C2H5)3P and a molecular weight of 118.18 g/mol.

Q2: How can infrared spectroscopy help distinguish between cis and trans isomers of bis-triethylphosphine platinum complexes?

A2: Infrared spectroscopy can differentiate between cis and trans isomers of (this compound)2PtX2 complexes []. Trans isomers exhibit a single infrared-active metal-phosphorus stretching frequency, while cis isomers display two distinct frequencies. For example, trans-(this compound)2PtCl2 shows an absorption band at 415 cm-1, whereas the cis isomer exhibits bands at 442 and 427 cm-1.

Q3: Are there spectroscopic methods to determine the coordination mode of thiocyanate (NCS-) ligands in rhodium(I) complexes with this compound?

A3: Yes, steric factors influenced by this compound can determine the coordination mode of NCS- ligands in rhodium(I) complexes []. Bulky this compound ligands disfavor linkage through the larger sulfur atom, leading to coordination through the nitrogen atom.

Q4: How does this compound participate in the oxidative addition of nickel(0) complexes to cyclobutadiene?

A4: this compound acts as a stabilizing ligand for the nickel(0) center in the reaction []. Reduction of (η4-tetraphenylcyclobutadiene)nickel(II)bromide with t-butyllithium in the presence of this compound yields bis(this compound)(η4-tetraphenylcyclobutadiene)nickel, which can undergo further reactions with various reagents.

Q5: Can this compound be used in the synthesis of organoplatinum dendrimers?

A5: Yes, this compound plays a crucial role as a ligand in the synthesis of organoplatinum dendrimers with 1,3,5-triethynylbenzene building blocks []. Complexes like 1,3,5-[trans-I(Et3P)2PtC≡C]3C6H3 and 1,2,4,5-[trans-I(Et3P)2PtC≡C]4C6H2 are synthesized using σ-acetylide methodologies and then used to construct dendrimers with ethynylplatinum units in the main chain.

Q6: How does this compound affect the thermal stability of organocopper(I) compounds?

A6: Cyclopentadienyl(this compound)copper(I), a σ-cyclopentadienide complex, exhibits surprisingly high thermal stability compared to other alkylcopper(I) compounds []. The bulky this compound ligand likely contributes to this enhanced stability by providing steric protection to the copper-carbon bond.

Q7: Are there examples of this compound influencing the crystal structure and phase transitions of metal complexes?

A7: Yes, in a ferrocenyl-acetylide-gold(I) complex with this compound, the compound undergoes two discontinuous phase transitions due to conformational changes in the this compound ligand []. These changes, involving gear-like rotation around the P-Au axis and flips of the ethyl groups, highlight the significant influence of this compound on the solid-state properties of metal complexes.

Q8: Does the replacement of this compound with trimethylphosphite in auranofin analogues impact their interaction with biological targets?

A8: Yes, replacing this compound with the oxygen-rich trimethylphosphite ligand in auranofin analogues leads to weaker P-Au bonds []. This difference in bond strength impacts the interaction with biological targets such as vasopressin peptide analogues and cysteine, as observed through 31P NMR and LC-ESI-MS studies.

Q9: How does the administration route of gold compounds affect the intracellular gold content in blood cells?

A9: The route of administration significantly influences intracellular gold levels []. Orally administered this compound gold leads to higher intracellular gold concentrations in blood cells compared to parenteral gold compounds like aurothiomalate and gold keratinate. This difference in cellular uptake can potentially impact the efficacy and toxicity profiles of these compounds.

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